Cas no 1261958-65-9 (4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine structure](https://ja.kuujia.com/scimg/cas/1261958-65-9x500.png)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- DTXSID00683170
- 1261958-65-9
- 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%
- N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzamide
- 4-[4-(ETHYLCARBAMOYL)-3-FLUOROPHENYL]-2-HYDROXYPYRIDINE
- MFCD18312463
- 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine
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- MDL: MFCD18312463
- インチ: InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-4-3-9(7-12(11)15)10-5-6-17-13(18)8-10/h3-8H,2H2,1H3,(H,16,19)(H,17,18)
- InChIKey: YATOMIIHIBKIGZ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 260.09610582Da
- 同位素质量: 260.09610582Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 431
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- XLogP3: 1.1
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB318154-5 g |
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%; . |
1261958-65-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB318154-5g |
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%; . |
1261958-65-9 | 95% | 5g |
€1159.00 | 2025-02-17 |
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridineに関する追加情報
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine: A Comprehensive Overview
The compound with CAS No. 1261958-65-9, commonly referred to as 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a hydroxyl group at position 2 and a fluorophenyl group at position 4. The fluorophenyl group itself is further substituted with an ethylcarbamoyl moiety, making this molecule a prime candidate for various applications in drug discovery and advanced materials.
Recent studies have highlighted the potential of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine as a precursor for the development of novel pharmaceutical agents. The presence of the hydroxypyridine moiety confers the compound with strong antioxidant properties, which are highly desirable in the context of combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. Furthermore, the ethylcarbamoyl group introduces additional functional diversity, enabling the molecule to participate in hydrogen bonding and other non-covalent interactions that are critical for drug-target binding.
One of the most intriguing aspects of this compound is its ability to act as a building block for more complex molecular architectures. Researchers have successfully utilized 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine in the synthesis of heterocyclic compounds with enhanced bioavailability and selectivity. For instance, recent advancements in medicinal chemistry have demonstrated that derivatives of this compound can serve as potent inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).
In addition to its pharmacological applications, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine has also found utility in the realm of materials science. The molecule's ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in the development of metal-organic frameworks (MOFs) and other porous materials. These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
From an environmental standpoint, the synthesis and handling of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine must adhere to stringent safety protocols to minimize ecological impact. Researchers have emphasized the importance of adopting green chemistry principles during the production process, such as minimizing solvent usage and employing catalytic methods to enhance reaction efficiency.
In conclusion, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine stands out as a versatile compound with multifaceted applications across various scientific disciplines. Its unique chemical structure, coupled with recent breakthroughs in synthetic methodologies and application-oriented research, positions it as a key player in advancing both therapeutic interventions and innovative materials development.
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